molecular formula C11H9F2NO B11893463 1-(Difluoromethoxy)naphthalen-2-amine

1-(Difluoromethoxy)naphthalen-2-amine

Katalognummer: B11893463
Molekulargewicht: 209.19 g/mol
InChI-Schlüssel: VGIGRGORXGNUJE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Difluoromethoxy)naphthalen-2-amine is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a difluoromethoxy group attached to the naphthalene ring at the first position and an amine group at the second position

Vorbereitungsmethoden

The synthesis of 1-(Difluoromethoxy)naphthalen-2-amine typically involves the introduction of the difluoromethoxy group to the naphthalene ring followed by the amination process. One common method involves the reaction of naphthalene with difluoromethyl ether in the presence of a strong base to form the difluoromethoxy-naphthalene intermediate. This intermediate is then subjected to amination using ammonia or an amine source under suitable conditions to yield the final product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

1-(Difluoromethoxy)naphthalen-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of naphthoquinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced naphthalene derivatives.

    Substitution: The amine group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF), dimethylformamide (DMF), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions.

Wissenschaftliche Forschungsanwendungen

1-(Difluoromethoxy)naphthalen-2-amine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(Difluoromethoxy)naphthalen-2-amine involves its interaction with specific molecular targets, such as proteins or enzymes. The difluoromethoxy group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets. This interaction can modulate the activity of the target proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .

Vergleich Mit ähnlichen Verbindungen

1-(Difluoromethoxy)naphthalen-2-amine can be compared with other naphthalene derivatives, such as:

    Naphthalen-1-amine: Similar in structure but lacks the difluoromethoxy group, resulting in different chemical and biological properties.

    2-(Difluoromethoxy)naphthalen-1-amine: A positional isomer with the difluoromethoxy group at a different position, leading to variations in reactivity and applications.

    Naphthalene-2,6-diamine:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it valuable for specialized applications in research and industry .

Eigenschaften

Molekularformel

C11H9F2NO

Molekulargewicht

209.19 g/mol

IUPAC-Name

1-(difluoromethoxy)naphthalen-2-amine

InChI

InChI=1S/C11H9F2NO/c12-11(13)15-10-8-4-2-1-3-7(8)5-6-9(10)14/h1-6,11H,14H2

InChI-Schlüssel

VGIGRGORXGNUJE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=CC(=C2OC(F)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.